2-(3,4-Difluorophenyl)isonicotinic acid
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Overview
Description
2-(3,4-Difluorophenyl)isonicotinic acid is an organic compound with the molecular formula C12H7F2NO2 It is a derivative of isonicotinic acid, where the phenyl ring is substituted with two fluorine atoms at the 3 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Difluorophenyl)isonicotinic acid typically involves the reaction of 3,4-difluoroaniline with isonicotinic acid or its derivatives. One common method includes the following steps:
Nitration: The starting material, 3,4-difluoroaniline, is nitrated to form 3,4-difluoronitrobenzene.
Reduction: The nitro group is then reduced to an amine group, yielding 3,4-difluoroaniline.
Coupling Reaction: The 3,4-difluoroaniline is coupled with isonicotinic acid under suitable conditions, such as in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and purification techniques like crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Difluorophenyl)isonicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Products may include quinones or carboxylic acids with additional oxygen functionalities.
Reduction: Products include alcohols, aldehydes, or reduced aromatic rings.
Substitution: Products vary depending on the nucleophile used, resulting in derivatives with different functional groups.
Scientific Research Applications
2-(3,4-Difluorophenyl)isonicotinic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound is used in the development of novel materials with unique electronic or optical properties.
Biological Studies: It serves as a probe or ligand in studies involving protein-ligand interactions and enzyme kinetics.
Industrial Applications: The compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3,4-Difluorophenyl)isonicotinic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong interactions with the target site.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Difluorophenyl)isonicotinic acid
- 2-(3,5-Difluorophenyl)isonicotinic acid
- 2-(3,4-Dichlorophenyl)isonicotinic acid
Comparison
2-(3,4-Difluorophenyl)isonicotinic acid is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs with different halogen substitutions, this compound may exhibit distinct pharmacokinetic properties, binding affinities, and electronic characteristics.
Properties
IUPAC Name |
2-(3,4-difluorophenyl)pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F2NO2/c13-9-2-1-7(5-10(9)14)11-6-8(12(16)17)3-4-15-11/h1-6H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCCRWHIPFBHUIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC=CC(=C2)C(=O)O)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20679515 |
Source
|
Record name | 2-(3,4-Difluorophenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20679515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1225511-01-2 |
Source
|
Record name | 2-(3,4-Difluorophenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20679515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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